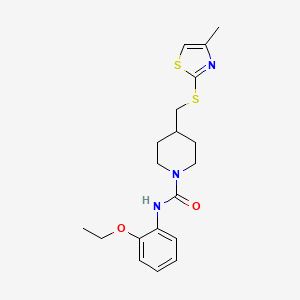

N-(2-ethoxyphenyl)-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2S2/c1-3-24-17-7-5-4-6-16(17)21-18(23)22-10-8-15(9-11-22)13-26-19-20-14(2)12-25-19/h4-7,12,15H,3,8-11,13H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZGUCBTEJVGBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)N2CCC(CC2)CSC3=NC(=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-ethoxyphenyl)-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of the compound's biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C_{16}H_{22}N_{2}O_{2}S, with a molecular weight of 306.42 g/mol. Its structure includes several functional groups that contribute to its biological activity:

- Ethoxyphenyl group : Enhances lipophilicity and may influence receptor interactions.

- Thiazole moiety : Known for its role in various pharmacological activities.

- Piperidine ring : Often associated with neuroactive compounds.

Biological Activity Overview

Research indicates that compounds with similar structural features to this compound exhibit a range of biological activities, including:

-

Anticancer Activity :

- Studies have shown that thiazole derivatives can inhibit the proliferation of various cancer cell lines, including prostate and breast cancer cells. For instance, compounds containing thiazole rings have demonstrated IC50 values ranging from 0.7 to 1.0 μM against prostate cancer cells .

- The mechanism of action often involves the inhibition of topoisomerases or alkylation of DNA, leading to apoptosis in cancer cells .

-

Antimicrobial Properties :

- Preliminary evaluations suggest that this compound may possess antimicrobial activity against a variety of pathogens. Compounds with similar thiazole structures have been reported to show significant antibacterial effects.

-

Neuroactive Effects :

- The piperidine component is linked to neuroactive properties, with some derivatives exhibiting anticonvulsant effects in animal models. This suggests potential applications in treating epilepsy or other neurological disorders.

Case Studies

- In Vitro Studies :

- In Vivo Studies :

Data Tables

Comparison with Similar Compounds

Comparison with Similar Compounds

2.3 Physicochemical Properties

- Solubility : Thiazole derivatives with polar groups (e.g., hydroxypiperidine in ) likely exhibit higher aqueous solubility than the ethoxyphenyl-substituted target compound.

- Metabolic Stability : The methylthiazol-thioether linkage may confer resistance to oxidative metabolism compared to acetamide or ester-based analogs .

Research Findings and Limitations

- : Demonstrated that substituent variation on thiazole carboxamides significantly impacts activity (p < 0.05). The target compound’s methylthiazol group may enhance potency over unsubstituted thiazoles .

- : Highlighted the importance of fused heterocycles for protease inhibition, suggesting the target compound may require optimization for similar efficacy .

- Contradictions : Bulkier groups (e.g., benzoxazolo in ) improve target engagement but worsen pharmacokinetics. The target compound’s simpler structure may balance these factors but lacks direct validation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(2-ethoxyphenyl)-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carboxamide?

- Methodological Answer : The synthesis typically involves sequential coupling reactions. For example, the thioether linkage between the piperidine and thiazole moieties can be formed via nucleophilic substitution under inert conditions (e.g., nitrogen atmosphere) using a thiomethylating agent like (4-methylthiazol-2-yl)methanethiol. The carboxamide group is introduced via activation of the carboxylic acid intermediate with carbodiimide coupling agents (e.g., EDC/HOBt) followed by reaction with 2-ethoxyaniline. Key parameters include solvent choice (e.g., DMF or dichloromethane), temperature control (0–25°C), and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer : Comprehensive characterization requires:

- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., ethoxyphenyl aromatic protons at δ 6.8–7.2 ppm, piperidine methylene protons at δ 2.5–3.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₁H₂₆N₃O₂S₂: 440.1421) .

- HPLC : Purity assessment (>95%) using a C18 column with UV detection at 254 nm .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : Screen for enzyme inhibition (e.g., kinase or protease assays) using fluorescence-based or radiometric protocols. For cytotoxicity, use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Include positive controls (e.g., staurosporine for kinase inhibition) and validate results with dose-response curves (3–5 replicates) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, ATP concentration in kinase assays) or compound stability. Conduct:

- Stability studies : Monitor compound degradation in DMSO or cell media via LC-MS over 24–72 hours .

- Dose-replication experiments : Test activity across multiple cell lines or enzyme isoforms to identify selectivity profiles .

- Meta-analysis : Compare structural analogs (e.g., thiazole vs. thiadiazole derivatives) to isolate substituent effects .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the thiazole-piperidine core?

- Methodological Answer :

- Fragment-based design : Replace the 4-methylthiazole moiety with bioisosteres (e.g., oxazole, pyridine) to assess electronic effects on binding .

- Positional scanning : Modify the ethoxyphenyl group with halogens (e.g., Cl, F) or methoxy groups to evaluate hydrophobic interactions .

- Molecular docking : Use software (e.g., AutoDock Vina) to predict binding poses against targets like PI3K or EGFR, validated by mutagenesis studies .

Q. How can computational modeling guide the optimization of pharmacokinetic properties?

- Methodological Answer :

- ADMET prediction : Use tools like SwissADME to estimate logP (target <5), aqueous solubility, and CYP450 inhibition risks.

- Metabolic stability : Simulate hepatic metabolism (e.g., CYP3A4/2D6 interactions) via in silico models (e.g., StarDrop) .

- Permeability : Predict blood-brain barrier penetration using polar surface area (PSA <90 Ų) and P-gp substrate likelihood .

Q. What experimental approaches validate target engagement in cellular models?

- Methodological Answer :

- Cellular thermal shift assay (CETSA) : Monitor target protein stabilization upon compound binding via Western blotting .

- Pull-down assays : Use biotinylated analogs coupled with streptavidin beads to isolate bound proteins for LC-MS/MS identification .

- Knockout/knockdown models : CRISPR-Cas9 gene editing to confirm phenotype rescue in target-deficient cells .

Q. How can enantiomeric purity be ensured during synthesis, and what are its implications?

- Methodological Answer :

- Chiral chromatography : Use CHIRALPAK® columns (e.g., IA or IB) with hexane/isopropanol to separate enantiomers.

- Circular dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computed data .

- Biological impact : Test enantiomers in parallel assays; e.g., (R)- vs. (S)-forms may show 10–100-fold differences in IC₅₀ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.